molecular formula C8H14Cl2N2 B6155596 N1,N4-dimethylbenzene-1,4-diamine dihydrochloride CAS No. 10541-30-7

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride

Katalognummer: B6155596
CAS-Nummer: 10541-30-7
Molekulargewicht: 209.11 g/mol
InChI-Schlüssel: PXJHVKRLFWZUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and both amino groups are further substituted with methyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of N,N-dimethylbenzene-1,4-diamine with hydrochloric acid. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons. These interactions are crucial in its applications in organic synthesis and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethylbenzene-1,4-diamine: A closely related compound with similar chemical properties.

    N,N-dimethylbenzene-1,2-diamine: Another isomer with different substitution positions.

    N,N-dimethylbenzene-1,3-diamine: An isomer with amino groups at the 1 and 3 positions.

Uniqueness

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise chemical behavior and stability .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "p-xylene", "nitric acid", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "N,N-dimethylformamide", "sodium borohydride" ], "Reaction": [ "Step 1: Nitration of p-xylene with nitric acid and sulfuric acid to form 1,4-dinitro-p-xylene", "Step 2: Reduction of 1,4-dinitro-p-xylene with sodium borohydride to form 1,4-diamino-p-xylene", "Step 3: Methylation of 1,4-diamino-p-xylene with excess dimethyl sulfate to form N1,N4-dimethylbenzene-1,4-diamine", "Step 4: Quaternization of N1,N4-dimethylbenzene-1,4-diamine with hydrochloric acid to form N1,N4-dimethylbenzene-1,4-diamine dihydrochloride" ] }

CAS-Nummer

10541-30-7

Molekularformel

C8H14Cl2N2

Molekulargewicht

209.11 g/mol

IUPAC-Name

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H

InChI-Schlüssel

PXJHVKRLFWZUNV-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(C=C1)NC.Cl.Cl

Reinheit

95

Verwandte CAS-Nummern

99-98-9 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.